mGluR5 PAM Potency: 4‑Fluorophenyl vs. 4‑Pyridyl and 3‑Pyridyl Substituents
In a direct head‑to‑head comparison within the ADX‑47273 scaffold, the 4‑fluorophenyl derivative (ADX‑47273) displayed an mGluR5 PAM EC₅₀ of 168 nM with 107 % glutamate maximal efficacy. Replacing the 4‑fluorophenyl with a 4‑pyridyl group (compound 6a) raised the EC₅₀ to 1,460 nM, representing an ~8‑fold loss in potency, while a 3‑pyridyl substitution (compound 6c) further reduced potency to EC₅₀ = 5,000 nM (~30‑fold loss) [1].
| Evidence Dimension | mGluR5 potentiator EC₅₀ |
|---|---|
| Target Compound Data | 168 ± 28 nM (as ADX‑47273; 4‑FPh core scaffold) |
| Comparator Or Baseline | 4‑Pyridyl analog (6a): 1,460 ± 84 nM; 3‑Pyridyl analog (6c): 5,000 ± 807 nM |
| Quantified Difference | 8‑fold (vs. 4‑Pyridyl); 30‑fold (vs. 3‑Pyridyl) |
| Conditions | Human mGluR5‑expressing HEK293 cells; calcium mobilization assay at EC₂₀ glutamate concentration; data are mean ± SD of ≥3 determinations. |
Why This Matters
The steep potency cliff demonstrates that the 4‑fluorophenyl group is a non‑negotiable pharmacophoric element for mGluR5 PAM activity, directly impacting the selection of building blocks for CNS‑targeted library synthesis.
- [1] Engers DW, Rodriguez AL, Williams R, Hammond AS, Venable D, Oluwatola O, Sulikowski GA, Conn PJ, Lindsley CW. Synthesis, SAR and Unanticipated Pharmacological Profiles of Analogues of the mGluR5 Ago‑potentiator ADX‑47273. ChemMedChem. 2009 Apr;4(4):505‑11. PMID: 19197923. View Source
